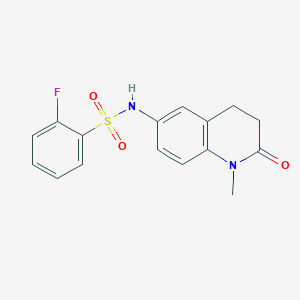

2-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Description

2-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a sulfonamide derivative featuring a fluorinated benzene ring and a 1-methyl-2-oxo-tetrahydroquinoline moiety. The tetrahydroquinoline core introduces rigidity, which may improve target binding specificity.

Properties

IUPAC Name |

2-fluoro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3S/c1-19-14-8-7-12(10-11(14)6-9-16(19)20)18-23(21,22)15-5-3-2-4-13(15)17/h2-5,7-8,10,18H,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNAFNXXXILAJSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, which involves the condensation of tryptamine derivatives with aldehydes or ketones under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

Reduction: : The nitro group, if present, can be reduced to an amine.

Substitution: : The fluorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H2).

Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

Oxidation: : Sulfonic acids or sulfonyl chlorides.

Reduction: : Amines.

Substitution: : Alkylated or arylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.

Biology

The biological activities of sulfonamides are well-documented, and this compound has shown potential in various biological assays. It can be used in the development of new drugs targeting bacterial infections, cancer, and other diseases.

Medicine

Sulfonamides are known for their antibacterial properties, and this compound could be explored for its potential as an antibacterial agent. Its unique structure may offer advantages over existing sulfonamide drugs.

Industry

In the pharmaceutical industry, this compound can be used in the development of new therapeutic agents. Its ability to undergo various chemical reactions makes it a valuable intermediate in drug synthesis.

Mechanism of Action

The mechanism by which 2-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can inhibit bacterial enzymes involved in folate synthesis, leading to antibacterial activity. Additionally, the compound may interact with other biological targets, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (PDB ID: 4A7)

- Molecular Formula : C₁₈H₂₀N₂O₅S

- Molecular Weight : 376.427 g/mol

- Key Differences :

- Substituents : Contains 2,4-dimethoxy groups on the benzene ring instead of fluorine. Methoxy groups are electron-donating, increasing aromatic ring electron density compared to the fluorine substituent in the target compound.

- Implications : Enhanced solubility due to methoxy groups, but reduced electronegativity may weaken hydrogen-bond acceptor capacity. The larger molecular weight (376.427 vs. ~344 for the target compound) could affect bioavailability .

2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (ChemDiv ID: G502-0459)

- Molecular Formula: Not explicitly provided, but estimated as C₂₀H₂₀FN₂O₂.

- Key Differences: Core Structure: Replaces the sulfonamide group with a benzamide, reducing acidity (pKa ~15 for amides vs. ~10 for sulfonamides). Implications: Lower polarity may improve membrane permeability but reduce solubility. The propanoyl group could influence metabolic stability .

Baxdrostat (CAS: 1428652-17-8)

- Molecular Formula : C₂₂H₂₅N₃O₂

- Molecular Weight : 363.45 g/mol

- Key Differences: Core Structure: Features a tetrahydroisoquinoline system instead of tetrahydroquinoline, altering ring geometry and electronic properties. Functional Groups: Includes a propionamide group rather than a sulfonamide, reducing acidity and hydrogen-bonding capacity.

Structural and Physicochemical Comparison Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Implications |

|---|---|---|---|---|

| 2-fluoro-N-(1-methyl-2-oxo-tetrahydroquinolin-6-yl)benzenesulfonamide (Target) | C₁₆H₁₆FN₂O₃S | ~344.38 | 2-fluoro, sulfonamide, 1-methyl-2-oxo | High electronegativity, moderate solubility, potential for target specificity |

| 2,4-dimethoxy analog (4A7) | C₁₈H₂₀N₂O₅S | 376.427 | 2,4-dimethoxy, sulfonamide | Enhanced solubility, reduced hydrogen-bonding capacity |

| G502-0459 (benzamide analog) | ~C₂₀H₂₀FN₂O₂ | ~348.39 | 2-fluoro, benzamide, 1-propanoyl | Lower solubility, improved lipophilicity |

| Baxdrostat | C₂₂H₂₅N₃O₂ | 363.45 | Tetrahydroisoquinoline, propionamide | Altered target selectivity, potential metabolic stability |

Key Insights from Structural Variations

Electron-Donating vs. Electron-Withdrawing Groups :

- Fluorine (electron-withdrawing) in the target compound may enhance binding to electron-rich enzyme pockets, while methoxy groups in 4A7 could improve solubility but reduce interaction strength .

Sulfonamide vs.

Core Scaffold Modifications: Tetrahydroquinoline (target) vs.

Biological Activity

2-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorine atom attached to a benzenesulfonamide moiety linked to a tetrahydroquinoline derivative. The molecular formula is with a molecular weight of approximately 320.34 g/mol. This structure is pivotal in determining its biological activity.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related tetrahydroquinoline derivatives have shown promising results in inhibiting cell growth in vitro, particularly against breast cancer and other aggressive tumor types .

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | |

| Compound B | HeLa | 4.2 | |

| 2-fluoro-N-(...) | A549 | TBD | TBD |

The mechanism by which this compound exerts its antiproliferative effects may involve the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, it may interact with proteins involved in the cell cycle regulation and apoptosis pathways. The sulfonamide group is known for its ability to form hydrogen bonds with target proteins, potentially leading to the inhibition of their activity .

Case Studies

Several studies have investigated the biological activity of compounds structurally similar to this compound:

- Study on Anticancer Activity : A study demonstrated that tetrahydroquinoline derivatives showed enhanced cytotoxicity against MCF-7 breast cancer cells compared to standard chemotherapy agents. The derivatives were assessed for their ability to induce apoptosis and inhibit cell migration .

- Inhibition of Enzymatic Activity : Another investigation focused on the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in rapidly dividing cells. Compounds with similar structures were found to significantly inhibit DHODH activity in vitro, suggesting a potential mechanism for their antiproliferative effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.